REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]1[O:5][CH:4]1[C:6]1[CH:15]=[CH:14][C:9]2[C:10](=[O:13])[O:11][CH2:12][C:8]=2[CH:7]=1.[FH:16].F.F.C(N(CC)CC)C>>[F:16][CH:4]([C:6]1[CH:15]=[CH:14][C:9]2[C:10](=[O:13])[O:11][CH2:12][C:8]=2[CH:7]=1)[CH:3]([OH:5])[CH2:2][OH:1] |f:1.2.3.4|
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Name
|
|
Quantity
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1.2 g
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Type
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reactant
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Smiles
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OCC1C(O1)C1=CC2=C(C(OC2)=O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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F.F.F.C(C)N(CC)CC
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
The reaction mixture was extracted with EtOAc (200 mL)
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Type
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WASH
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Details
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washed with NaHCO3 (30 mL) and brine (30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
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Details
|
The residue was separated
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Type
|
CUSTOM
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Details
|
purified with prep-TLC
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CO)O)C1=CC2=C(C(OC2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |